tert-Butyl 3-amino-4-methylbenzylcarbamate

Description

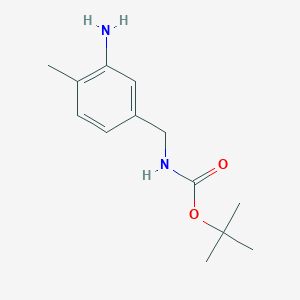

tert-Butyl 3-amino-4-methylbenzylcarbamate is a benzylcarbamate derivative featuring a tert-butyl carbamate protecting group and a substituted benzene ring with amino (-NH₂) and methyl (-CH₃) functional groups at the 3- and 4-positions, respectively. This compound is widely utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials due to its reactive amino group, which enables further functionalization. Its tert-butyl group enhances steric protection and solubility in organic solvents, while the amino group facilitates coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[(3-amino-4-methylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9-5-6-10(7-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPNADUFEAOUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-methylbenzylcarbamate typically involves the reaction of 3-amino-4-methylbenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the carbamate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-amino-4-methylbenzylcarbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The carbamate group can be substituted under acidic conditions, leading to the formation of the free amine and tert-butyl cation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Free amine and tert-butyl cation.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-4-methylbenzylcarbamate is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under acidic conditions without affecting other functional groups.

Biology: In biological research, this compound is used to protect amino groups in biomolecules, facilitating the study of protein structure and function.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require selective protection and deprotection of functional groups.

Industry: In the chemical industry, this compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-methylbenzylcarbamate involves the formation of a stable carbamate ester. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. Under acidic conditions, the carbamate group is cleaved, releasing the free amine and tert-butyl cation. This selective deprotection is crucial in multi-step organic synthesis and peptide synthesis.

Comparison with Similar Compounds

tert-Butyl 3-cyano-5-methylbenzylcarbamate

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 246.30 g/mol

- Key Substituents: Cyano (-CN) at the 3-position, methyl (-CH₃) at the 5-position.

- Applications: Primarily used in pharmaceutical research for synthesizing bioactive molecules. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions or cycloadditions, making it distinct from the amino-substituted target compound. It is also employed in material science for polymer modification due to its stability and polarity .

tert-Butyl 4-ethynylbenzylcarbamate

- Molecular Formula: C₁₄H₁₇NO₂

- Molecular Weight : 231.29 g/mol

- Key Substituents : Ethynyl (-C≡CH) at the 4-position.

- Applications: The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in the amino-substituted target compound. This makes it valuable for bioconjugation and polymer cross-linking. Its lower molecular weight and linear geometry contrast with the bulkier amino-methyl substitution in the target compound .

tert-Butyl 3-amino-4-bromobenzylcarbamate

- Molecular Formula : C₁₂H₁₇BrN₂O₂

- Molecular Weight : 301.18 g/mol

- Key Substituents: Bromo (-Br) at the 4-position, amino (-NH₂) at the 3-position.

- Applications: The bromo group allows for Suzuki-Miyaura cross-coupling reactions, offering distinct reactivity compared to the methyl group in the target compound. This derivative is critical in synthesizing halogenated intermediates for drug candidates.

tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate

- Molecular Formula: C₁₉H₂₃NO₃

- Molecular Weight : 313.39 g/mol

- Key Substituents : Benzyloxy (-OBn) at the 3-position, methyl (-CH₃) at the 4-position.

- Applications: The benzyloxy group provides acid-labile protection for hydroxyl groups, a functionality absent in the amino-substituted target compound. This derivative is used in multi-step syntheses requiring orthogonal protecting strategies .

Key Research Findings and Trends

- Reactivity Differences: The amino group in the target compound enables direct amide bond formation or diazotization, whereas cyano or ethynyl substituents in analogs favor nucleophilic additions or cycloadditions .

- Application Scope: Amino-methyl substitution (target compound) is preferred for drug intermediates requiring biocompatibility, while ethynyl or cyano groups are leveraged in material science for tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.